1-Bromodocosane

概要

説明

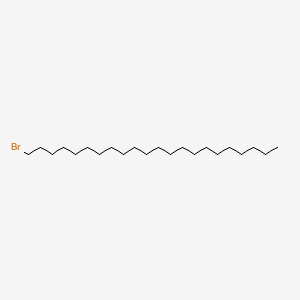

1-Bromodocosane, also known as behenyl bromide or n-docosyl bromide, is an organobromine compound with the molecular formula C22H45Br. It is a long-chain alkyl bromide, characterized by a bromine atom attached to the first carbon of a twenty-two carbon chain. This compound is typically a white to off-white solid at room temperature and is known for its stability and slight solubility in organic solvents like chloroform and methanol .

科学的研究の応用

1-Bromodocosane has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of long-chain alkyl derivatives.

Biology: Employed in studies involving membrane lipids and their interactions due to its long hydrophobic chain.

Medicine: Investigated for its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation of hydrophobic drugs.

Industry: Utilized in the production of surfactants, lubricants, and fire-extinguishing encapsulation devices

Safety and Hazards

When handling 1-Bromodocosane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

作用機序

Target of Action

1-Bromodocosane is a long-chain alkylating agent

Mode of Action

As an alkylating agent, it is likely to work by covalently binding to its targets via its bromine atom, leading to changes in the structure and function of the target molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility could affect its retention on the skin surface . Furthermore, the choice of vehicle used to deliver this compound can also impact its activity .

生化学分析

Biochemical Properties

1-Bromodocosane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with lipid membranes due to its long hydrophobic chain, which allows it to integrate into lipid bilayers. This integration can affect membrane fluidity and permeability. Additionally, this compound has been shown to interact with certain enzymes involved in lipid metabolism, such as lipases, which can catalyze the hydrolysis of ester bonds in lipids .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving lipid signaling molecules. For example, this compound can modulate the activity of protein kinase C (PKC), a family of enzymes that play crucial roles in cell signaling, by altering the lipid environment of the cell membrane . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to integrate into lipid bilayers, thereby altering the physical properties of cell membranes. This integration can affect the binding interactions of membrane-associated proteins and enzymes, leading to changes in their activity. Additionally, this compound can act as an inhibitor or activator of specific enzymes involved in lipid metabolism, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in membrane fluidity and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as skin sensitization and irritation . In some studies, a threshold effect has been observed, where the compound exhibits significant biological activity only above a certain concentration. Toxicity studies in animal models have also indicated that high doses of this compound can cause systemic toxicity, affecting organs such as the liver and kidneys.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the brominated alkyl chain . This metabolism can lead to the formation of reactive intermediates that can interact with other biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interactions with lipid membranes. It can be taken up by cells via passive diffusion and is known to accumulate in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . The distribution of this compound within tissues can also be influenced by its binding to transport proteins and lipoproteins in the bloodstream.

Subcellular Localization

The subcellular localization of this compound is primarily within lipid-rich compartments. It has been observed to localize to the endoplasmic reticulum, where it can affect the synthesis and processing of lipids . Additionally, this compound can be found in lipid droplets, where it may play a role in lipid storage and mobilization. The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules.

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromodocosane can be synthesized through the free-radical addition of hydrogen bromide to docosene, which is a twenty-two carbon alkene. This reaction typically follows anti-Markovnikov addition, resulting in the bromine atom attaching to the terminal carbon of the alkene chain .

Another common method involves the treatment of docosanol (a twenty-two carbon alcohol) with hydrobromic acid in the presence of sulfuric acid. The reaction proceeds as follows:

CH3(CH2)21OH+HBr→CH3(CH2)21Br+H2O

Industrial Production Methods: Industrial production of this compound often employs large-scale free-radical addition reactions or the conversion of docosanol using hydrobromic acid. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

化学反応の分析

Types of Reactions: 1-Bromodocosane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include:

Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide, cyanide, or alkoxide ions.

Reduction: The bromine atom can be reduced to form docosane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone, with reagents such as sodium hydroxide or potassium cyanide.

Reduction: Conducted in anhydrous ether or tetrahydrofuran with lithium aluminum hydride as the reducing agent.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include docosanol, docosyl cyanide, or docosyl ethers.

Reduction: The major product is docosane, a saturated hydrocarbon

類似化合物との比較

1-Bromododecane (C12H25Br): A shorter chain alkyl bromide with similar reactivity but different physical properties due to its shorter carbon chain.

1-Bromohexadecane (C16H33Br): Another long-chain alkyl bromide, used in similar applications but with a sixteen-carbon chain.

1-Bromooctadecane (C18H37Br): An eighteen-carbon chain alkyl bromide, also used in organic synthesis and industrial applications.

Uniqueness of 1-Bromodocosane: this compound’s longer carbon chain provides unique properties such as higher melting and boiling points, increased hydrophobicity, and greater stability in certain applications compared to its shorter-chain counterparts .

特性

IUPAC Name |

1-bromodocosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOXLKAKUAASNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064510 | |

| Record name | 1-Bromodocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6938-66-5 | |

| Record name | 1-Bromodocosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromodocosane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Docosane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromodocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromodocosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the crystal structure of 1-Bromodocosane at room temperature?

A1: At room temperature, this compound crystallizes in a monoclinic system. The lattice constants are a = 5.51 Å, b = 7.44 Å, β = 117°, and c = 62.4 Å. This structure indicates a double layer arrangement of molecules, with the c-axis presumed to be parallel to the molecular chain axes. []

Q2: How does the crystal structure of this compound change at higher temperatures?

A2: this compound undergoes a solid-state phase transition at elevated temperatures. This transition involves a change in the lattice constants a and b, and the c-axis is believed to become perpendicular to the basal plane. This transition is interpreted as a rotational transition where the molecules rotate around their chain axis. The high-temperature structure belongs to the hexagonal system with a c-axis of 63.5 Å. []

Q3: Has this compound been identified in any natural sources?

A3: Yes, this compound has been identified as a constituent of the volatile oil extracted from the leaves of Aquilaria sinensis (Lour.) Gilg., a plant species traditionally used in Chinese medicine. [, ]

Q4: Can you elaborate on the method used to introduce specific carbon-13 labeling in this compound for research purposes?

A4: Researchers successfully introduced carbon-13 labeling at specific positions in this compound derivatives. The process involved the cyanation of this compound and 1-bromoheneicosane using potassium [13C]cyanide in the presence of 18-crown-6 ether and hexamethylphosphoramide. This method yielded over 90% efficiency in introducing the carbon-13 label. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。